5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
5H-pyrrolo[3,2-d]pyrimidine: is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. These compounds are structurally similar to purine nucleobases, which are essential components of DNA and RNA. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-pyrrolo[3,2-d]pyrimidine typically involves the construction of the pyrrolo ring followed by the formation of the pyrimidine ring. One efficient method includes the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by the construction of the annellated pyrrolo ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: 5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[3,2-d]pyrimidine-4-one, while reduction may yield dihydropyrrolo[3,2-d]pyrimidine .
Scientific Research Applications
Chemistry: 5H-pyrrolo[3,2-d]pyrimidine is used as a building block in the synthesis of various organic compounds.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors. These compounds can selectively inhibit enzymes involved in critical biological pathways, making them valuable tools for studying cellular processes .
Medicine: this compound derivatives have shown promise as potential therapeutic agents. They are being investigated for their anticancer, antiviral, and anti-inflammatory properties. For example, certain derivatives have been found to inhibit purine nucleoside phosphorylase, an enzyme involved in the proliferation of T-cells .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and materials science .
Mechanism of Action
The mechanism of action of 5H-pyrrolo[3,2-d]pyrimidine and its derivatives involves the inhibition of specific enzymes and molecular targets. For example, certain derivatives act as competitive inhibitors of purine nucleoside phosphorylase, preventing the enzyme from catalyzing the breakdown of nucleosides. This inhibition can lead to the selective suppression of T-cell proliferation, making these compounds potential immunosuppressive agents .
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine: This compound is structurally similar to 5H-pyrrolo[3,2-d]pyrimidine but differs in the position of the nitrogen atoms within the ring system.
Pyrrolo[3,2-b]pyridine: This compound has a similar pyrrolo ring but is fused with a pyridine ring instead of a pyrimidine ring.
Uniqueness: this compound is unique due to its specific arrangement of nitrogen atoms within the ring system, which imparts distinct chemical and biological properties. This unique structure allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and pharmacology .
Properties
IUPAC Name |
5H-pyrrolo[3,2-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-3-7-4-9-5(1)6/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOPAZIWBAHVJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=CN=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346584 | |
Record name | 1,4,6-Triaza-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
272-50-4 | |
Record name | 1,4,6-Triaza-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H-pyrrolo[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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